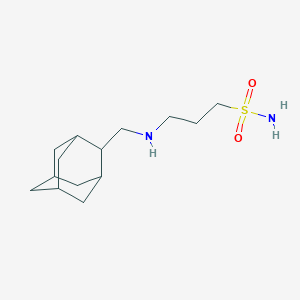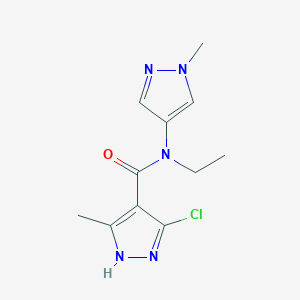![molecular formula C12H16N2O3 B7438004 N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7438004.png)
N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide, commonly known as HET0016, is a pyridine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. HET0016 is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, which is involved in the regulation of various physiological and pathological processes.
Mécanisme D'action
HET0016 is a potent and selective inhibitor of N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide synthesis. N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide is a biologically active lipid mediator that plays a role in the regulation of various physiological and pathological processes, including blood pressure regulation, vascular tone, and angiogenesis. HET0016 inhibits the enzymatic activity of cytochrome P450 4A (CYP4A), which is responsible for the synthesis of N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide. By inhibiting N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide synthesis, HET0016 modulates the activity of various signaling pathways, including the renin-angiotensin-aldosterone system (RAAS) and the endothelin system.
Biochemical and physiological effects:
HET0016 has been shown to have various biochemical and physiological effects. It has been shown to reduce blood pressure, improve pulmonary function, and inhibit tumor growth. HET0016 has also been shown to inhibit endothelial cell migration and proliferation and smooth muscle cell proliferation. HET0016 has been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor, VEGFR2. HET0016 has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1).
Avantages Et Limitations Des Expériences En Laboratoire
HET0016 has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide synthesis inhibition. This allows for specific targeting of the N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide pathway and minimizes off-target effects. Another advantage is its ability to inhibit various pathological processes, including inflammation, angiogenesis, and tumor growth. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, as it has been shown to cause liver damage in some animal models.
Orientations Futures
There are several future directions for the study of HET0016. One direction is the development of more potent and selective inhibitors of N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide synthesis. Another direction is the investigation of the role of HET0016 in other pathological processes, such as neurodegenerative diseases and diabetes. Additionally, the combination of HET0016 with other therapies, such as chemotherapy or radiation therapy, could be explored for its potential synergistic effects. Finally, the development of more effective delivery systems for HET0016 could improve its therapeutic potential.
Méthodes De Synthèse
The synthesis of HET0016 involves several steps, including the preparation of the starting materials and the reaction of those materials to form the final product. The synthesis of HET0016 was first reported by Roman et al. in 2005. The starting materials, 2-(2-chloroethoxy)ethanol and 5-methyl-4-oxo-1H-pyridine-3-carboxylic acid, were reacted with cyclopropylamine to form the intermediate, N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide. The intermediate was then purified by column chromatography to obtain the final product, HET0016.
Applications De Recherche Scientifique
HET0016 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. HET0016 has been studied in animal models of hypertension, pulmonary hypertension, stroke, and cancer. In these studies, HET0016 has been shown to reduce blood pressure, improve pulmonary function, and inhibit tumor growth. HET0016 has also been studied in vitro for its effects on endothelial cells, smooth muscle cells, and cancer cells.
Propriétés
IUPAC Name |
N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8-6-13-7-9(10(8)16)11(17)14-12(2-3-12)4-5-15/h6-7,15H,2-5H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYCNKIVXXZGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C(C1=O)C(=O)NC2(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxy-5-methylpyridin-3-yl)-3-[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]urea](/img/structure/B7437922.png)
![4-[(3,5-Diethyl-1,2-oxazol-4-yl)methylcarbamoyl]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B7437939.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B7437957.png)
![N-[(3-methylimidazol-4-yl)methyl]-4-(1-methylpiperidin-3-yl)piperazine-1-carboxamide](/img/structure/B7437972.png)
![2-Methyl-4-[2-(oxan-4-yloxymethyl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B7437978.png)
![2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid](/img/structure/B7437985.png)

![4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acid](/img/structure/B7437992.png)
![2,2,2-trifluoroethyl N-[2-[8-fluoro-3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]-2-oxoethyl]carbamate](/img/structure/B7438002.png)
![tert-butyl N-[1-[(5-ethyl-1,2-oxazole-3-carbonyl)amino]spiro[3.3]heptan-3-yl]carbamate](/img/structure/B7438003.png)


